molecular formula C7H8FNO B1297489 2-Fluoro-6-methoxyaniline CAS No. 446-61-7

2-Fluoro-6-methoxyaniline

Cat. No.: B1297489
CAS No.: 446-61-7
M. Wt: 141.14 g/mol
InChI Key: VHHKZASLPJMWJI-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H8FNO It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted with a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-fluoro-6-nitroanisole, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of anisole, followed by selective fluorination and subsequent reduction of the nitro group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

Key Features:

  • Fluorine Atom : Enhances lipophilicity and may influence receptor binding.
  • Methoxy Group : Modulates electronic properties and steric hindrance.
  • Aniline Structure : Provides basicity and potential for further functionalization.

Organic Synthesis

2-Fluoro-6-methoxyaniline serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions, including:

  • Nucleophilic Substitution : The fluorine atom can be replaced with other nucleophiles.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest it inhibits bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Potential : The compound has shown promise in inhibiting enzymes involved in tumor growth, making it a candidate for further exploration in cancer therapeutics.

Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation through competitive inhibition of key enzymes involved in cell cycle regulation. This suggests its potential as a lead compound in drug development.

Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, highlighting its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxyaniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

2-Fluoro-6-methoxyaniline can be compared with other similar compounds such as:

    2-Fluoroaniline: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    2-Methoxyaniline: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.

    4-Fluoro-2-methoxyaniline: The positions of the substituents are different, leading to variations in chemical properties and reactivity.

Biological Activity

2-Fluoro-6-methoxyaniline (C₇H₈FNO) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the second position and a methoxy group (-OCH₃) at the sixth position of the aniline ring. This unique arrangement contributes to its reactivity and biological activity. The molecular weight of this compound is approximately 141.14 g/mol, and it is characterized by moderate solubility in organic solvents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit enzymes involved in tumor growth and to induce cell cycle arrest in cancer cells. For instance, studies have shown that derivatives of this compound can induce G2/M phase arrest in colorectal cancer cells (HCT-116) by regulating cyclin B1 expression, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12HCT-116Low nanomolar rangeG2/M phase arrest, ROS production
Compound 20fMCF-742.4Anti-microtubule activity
Compound 20fHepG215.8Anti-microtubule activity

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with various biological targets, potentially influencing metabolic pathways associated with microbial growth. Preliminary studies suggest that it may possess activity against certain bacterial strains, warranting further exploration in pharmaceutical applications.

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity, which are crucial for modulating target activity .

Case Studies

  • Reproductive Toxicity Study : A study conducted on the reproductive toxicity of related compounds indicated potential risks associated with exposure during gestation. While specific data on this compound was not highlighted, the findings underscore the importance of evaluating safety profiles for compounds within this chemical class .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that certain derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines compared to non-cancerous cells. This suggests a favorable safety index for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Fluoro-6-methoxyaniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

  • Nitration and Fluorination : Starting with 2-nitroaniline, fluorination via diazotization followed by Balz-Schiemann reaction introduces fluorine at the ortho position.
  • Methoxylation : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃ in DMF) or Ullmann coupling under copper catalysis .
  • Reduction : Final reduction of nitro to amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound.
    Optimization : Monitor reaction progress via TLC/HPLC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to minimize side products like over-fluorinated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR resolves methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (split due to fluorine coupling). 19F^{19}\text{F}-NMR confirms fluorine substitution (δ ~-110 to -120 ppm).
  • IR : Stretching frequencies for NH₂ (~3450 cm⁻¹) and C-F (~1250 cm⁻¹) validate functional groups.
  • MS : ESI-MS or EI-MS identifies molecular ion [M+H]⁺ (m/z 156.1) and fragmentation patterns (e.g., loss of -OCH₃).
    Ambiguities : Overlapping aromatic signals in 1H^{1}\text{H}-NMR can be resolved via COSY or NOESY experiments. Fluorine’s electronegativity may distort integration values, requiring careful baseline correction .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the regioselectivity of electrophilic aromatic substitution in this compound?

  • Methodological Answer :

  • Computational Modeling : Use DFT (Density Functional Theory) to calculate electron density maps and Fukui indices. Methoxy groups are strong electron donors (+M effect), activating the para position, while fluorine’s -I effect deactivates meta positions.
  • Experimental Validation : Perform bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) to confirm substitution patterns. LC-MS or GC-MS identifies major products.
    Contradictions : Discrepancies between computational predictions (e.g., unexpected meta substitution) may arise from steric hindrance or solvent effects. Compare results with control reactions using monosubstituted analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Solubility Screening : Use Hansen Solubility Parameters (HSPs) to categorize solvents by dispersion (δD), polarity (δP), and hydrogen bonding (δH). Test solubility in DMSO, THF, and chlorinated solvents.
  • Thermodynamic Analysis : Measure solubility via gravimetry or UV-Vis spectroscopy at varying temperatures. Apply Van’t Hoff plots to calculate ΔH and ΔS of dissolution.
    Data Reconciliation : Conflicting data may stem from impurities (e.g., residual salts) or polymorphism. Purify via recrystallization (ethanol/water) and characterize crystals via XRD .

Q. What strategies mitigate amine oxidation during storage or catalytic applications of this compound?

  • Methodological Answer :

  • Stabilization : Store under inert gas (N₂/Ar) with molecular sieves. Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) or ascorbic acid.
  • Catalytic Applications : For Suzuki-Miyaura couplings, use Pd(0) catalysts with chelating ligands (e.g., XPhos) to reduce oxidative deamination. Monitor reaction progress via in situ IR or Raman spectroscopy.
    Validation : Compare stability via accelerated aging tests (40°C/75% RH) and quantify degradation products (e.g., nitro derivatives) using HPLC-PDA .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported 13C^{13}\text{C}-NMR chemical shifts for this compound across literature sources?

  • Methodological Answer :

  • Reference Standards : Calibrate spectra using internal standards (e.g., TMS) and cross-validate with deuterated solvents (CDCl₃ vs. DMSO-d₆).
  • Collaborative Databases : Compare data with PubChem or Reaxys entries, noting solvent and concentration variables.
    Root Causes : Shifts may vary due to pH (protonation of NH₂), concentration-dependent aggregation, or instrument calibration errors. Repeat measurements under standardized conditions .

Q. What experimental and computational approaches validate the proposed reaction mechanisms for this compound derivatization?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., NH₂ → ND₂) to identify rate-determining steps.
  • DFT-MD Simulations : Model transition states and intermediate energies (e.g., for SNAr or radical pathways).
    Contradictions : Disagreements between experimental and computational data may arise from solvent or temperature effects not modeled in simulations. Use microkinetic modeling to reconcile results .

Properties

IUPAC Name

2-fluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKZASLPJMWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332620
Record name 2-fluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-61-7
Record name 2-fluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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